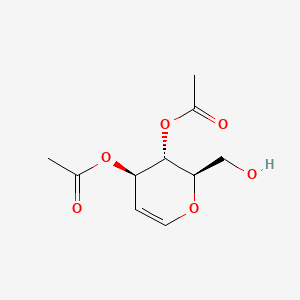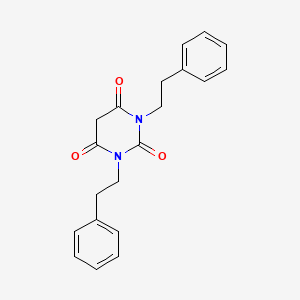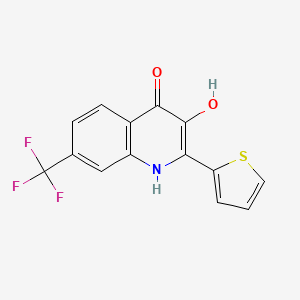
3,4-Di-o-acetyl-d-glucal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Di-o-acetyl-d-glucal is a chemical compound that is used as a substrate in various chemical reactions . It is also known as 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol triacetate . It is a building block useful in the synthesis of a range of carbohydrates .
Synthesis Analysis
The synthesis of this compound involves several key steps. One approach to the synthesis of a 16-membered macrolactone natural product (−)-A26771B starts from 3,4,6-tri-O-acetyl-D-glucal . The key features of the synthesis include the Ferrier rearrangement of acetylated glucal, cross metathesis between chiral fragments, Yamaguchi macrolactonization, and selective oxidation of the allylic alcohol . Another synthesis method involves the use of 2-iodo-3,4,6-tri-O-acetyl-D-glucal as a substrate, Mo(CO)6 as a carbon monoxide source, and PdCl2 as a catalyst .Molecular Structure Analysis
The molecular structure of this compound is characterized by a double bond next to the ring oxygen, in an endo- or exocyclic position . This structure allows for regio- and stereoselective transformations, directly or indirectly related to glycosylation, as well as the formation of carbon–carbon and carbon–heteroatom bonds at the anomeric center .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it can be used in the synthesis of amidoglucals and glucal esters via carbonylative coupling reactions . It can also be used in the synthesis of 2,6-dideoxy sugars commonly found in natural products .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound vary depending on the specific compound. For example, 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal has a flash point of > 113 °C / > 235.4 °F .Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation
- Synthesis of Dideoxy-Hex-2-enopyranosides : Tri-O-acetyl-D-glucal is used to synthesize 4,6-di-O-acetyl-2,3-dideoxy-D-erythro-hex-2-enopyranosides, useful for preparing crystalline ethyl α-glucoside and other alkyl glycosides (Ferrier & Prasad, 1969).
- Reactions with Water and Solvents : In the presence of mercuric sulfate, 3,4,6-tri-O-acetyl-d-glucal converts into various aldehyde forms, depending on the solvent used, leading to different α,β-unsaturated aldehydes (Gonzalez, Lesage, & Perlin, 1975).
- Conformational Studies : 1H nuclear magnetic resonance spectroscopy has been used to determine the preferred half-chair conformations of fully O-acetylated D-glycals, which include 3,4-Di-o-acetyl-d-glucal, indicating significant conformational preferences and interactions (Chalmers & Hall, 1974).
Chemical Modifications and Derivatives
- Selective Debenzylation and Substitution Reactions : O-Benzyl-protected C-2 formyl glycals undergo regioselective deprotection and acetylation, leading to various substituted products with retained stereochemistry (Rawal, Rani, Kumari, & Vankar, 2009).
- Synthesis of Amino and Amidoglycals : The reduction of 3,4-di-O-acetyl-6-azido-6-deoxy-D-glucal leads to the formation of aminoglycals and amidoglycals, which are key intermediates in synthesizing various glycal derivatives (Mathews & Zajac, 1995).
Application in Glycosidation and Catalysis
- Ultrasound-Promoted Glycosidation : The use of ultrasound has been shown to promote the glycosidation of alcohols using 3,4,6-tri-O-acetyl-d-glucal, enhancing yield and selectivity under mild conditions (Regueira et al., 2016).
- Catalysis in Bromination and Chlorination : Electrochemical studies have shown specific behaviors of 3,4,6-tri-O-acetyl-d-glucal in bromination and chlorination reactions, leading to the synthesis of unique carbohydrate derivatives (Damljanović et al., 2010), (Damljanović et al., 2011).
Enzymatic Inhibition and Medicinal Chemistry
- Inhibition of Hexosaminidases : N-acetyl glycals, derived from this compound, function as tight-binding inhibitors of hexosaminidases, offering potential applications in medicinal chemistry (Santana, Vadlamani, Mark, & Withers, 2016).
Wirkmechanismus
The mechanism of action of 3,4-Di-o-acetyl-d-glucal in chemical reactions involves several steps. In the synthesis of a 16-membered macrolactone natural product (−)-A26771B, the Ferrier rearrangement of acetylated glucal, cross metathesis between chiral fragments, Yamaguchi macrolactonization, and selective oxidation of the allylic alcohol are key steps .
Zukünftige Richtungen
The future directions of 3,4-Di-o-acetyl-d-glucal research could involve exploring its use in the synthesis of other complex natural products and biologically active molecules . It could also be used as a versatile chiral building block in the synthesis of C-glycosides, Pd-catalyzed reactions, and total synthesis of natural products .
Eigenschaften
IUPAC Name |
[(2R,3S,4R)-3-acetyloxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-4-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O6/c1-6(12)15-8-3-4-14-9(5-11)10(8)16-7(2)13/h3-4,8-11H,5H2,1-2H3/t8-,9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVCUTFITQDWSU-BBBLOLIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=COC(C1OC(=O)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C=CO[C@@H]([C@H]1OC(=O)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2859123.png)
![2-[(9-Ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]propanoic acid](/img/structure/B2859124.png)
![methyl N-[(2,5-dimethylfuran-3-yl)methyl]carbamate](/img/structure/B2859126.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2859128.png)
![N-(2,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2859130.png)

![1-Oxa-9-thia-4-azaspiro[5.5]undecane](/img/structure/B2859132.png)
![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2859133.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2859134.png)
![(2E)-N-methyl-4-[(3-phenyl-2,1-benzoxazol-5-yl)formamido]but-2-enamide](/img/structure/B2859135.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2859137.png)

![7-dodecyl-8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2859144.png)
